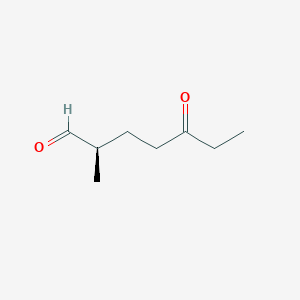
Heptanal, 2-methyl-5-oxo-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanal, 2-methyl-5-oxo-, (2R)- is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol . . It is primarily used in industrial applications and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2-methyl-5-oxo-, (2R)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction conditions typically include a solvent like dichloromethane (CH2Cl2) and a controlled temperature environment.
Industrial Production Methods
In industrial settings, the production of Heptanal, 2-methyl-5-oxo-, (2R)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanal, 2-methyl-5-oxo-, (2R)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Heptanal, 2-methyl-5-oxo-, (2R)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Heptanal, 2-methyl-5-oxo-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanal: A simple aldehyde with a similar structure but lacking the methyl and oxo groups.
2-Methylheptanal: Similar structure but without the oxo group.
5-Oxoheptanal: Similar structure but without the methyl group.
Uniqueness
Heptanal, 2-methyl-5-oxo-, (2R)- is unique due to the presence of both the methyl and oxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
553638-72-5 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(2R)-2-methyl-5-oxoheptanal |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)5-4-7(2)6-9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
PZUHPQBEIPBBNA-SSDOTTSWSA-N |
Isomerische SMILES |
CCC(=O)CC[C@@H](C)C=O |
Kanonische SMILES |
CCC(=O)CCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
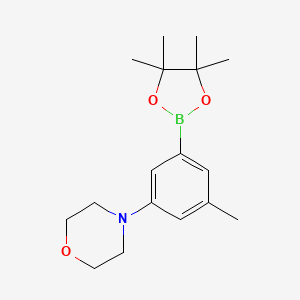
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)

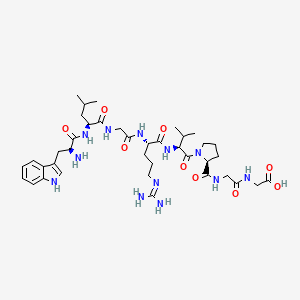
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)

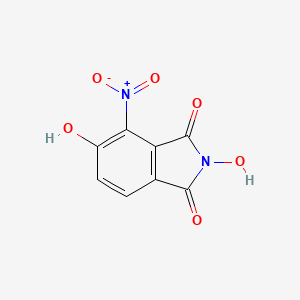
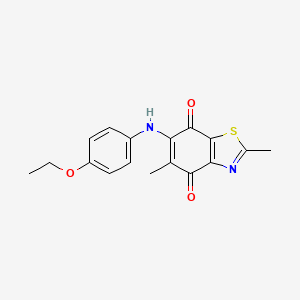

![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
